(2E)-6,6-dimethylhept-2-en-4-yn-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15N |
|---|---|
Molecular Weight |
137.22 g/mol |
IUPAC Name |
(E)-6,6-dimethylhept-2-en-4-yn-1-amine |
InChI |
InChI=1S/C9H15N/c1-9(2,3)7-5-4-6-8-10/h4,6H,8,10H2,1-3H3/b6-4+ |
InChI Key |
YNUHPAYOOBCZSM-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CN |
Canonical SMILES |
CC(C)(C)C#CC=CCN |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2e 6,6 Dimethylhept 2 En 4 Yn 1 Amine and Its Analogues
Reactivity of the Alkene Moiety
The carbon-carbon double bond in the enyne system is susceptible to reactions typical of alkenes, but its reactivity is modulated by the presence of the adjacent alkyne and the allylic amine.
Conjugated enynes, like conjugated dienes, undergo electrophilic addition reactions. libretexts.orgpressbooks.pub The reaction of (2E)-6,6-dimethylhept-2-en-4-yn-1-amine with an electrophile, such as a hydrogen halide (HX), is initiated by the protonation of the double bond. This protonation preferentially occurs to yield the most stable carbocation intermediate. libretexts.org In this case, protonation at C-2 would form a resonance-stabilized allylic carbocation, with the positive charge delocalized between C-3 and C-1. pressbooks.pub
The subsequent attack by the nucleophile (X⁻) can occur at either of the carbon atoms sharing the positive charge, leading to a mixture of products. pressbooks.pubyoutube.com Attack at C-3 results in the 1,2-addition product, while attack at C-1 leads to the 1,4-addition product. chemistrynotmystery.com The ratio of these products can be influenced by reaction conditions such as temperature. youtube.com
Table 1: Potential Products of Electrophilic Addition of HBr to this compound This table presents the hypothetical products based on established mechanisms of electrophilic addition to conjugated systems.
| Product Name | Addition Type | Structure |
| (4E)-3-bromo-6,6-dimethylhept-4-en-1-yn-1-amine | 1,2-Addition | Br adds to C-3 |
| (2E)-1-bromo-6,6-dimethylhept-2-en-4-yn-1-amine | 1,4-Addition | Br adds to C-1 |
The initial step involves the attack of the pi bond on the electrophile (H+), forming a resonance-stabilized allylic cation. youtube.com The nucleophile (Br-) can then attack either of the positively charged carbons, leading to the two possible products. youtube.com
The alkene moiety can participate in cycloaddition reactions, a powerful method for constructing cyclic compounds. bohrium.comtaylorfrancis.com Enamines are known to be excellent partners in such reactions due to the nucleophilic nature of their β-carbon. bohrium.com While the target molecule is an enyne amine, the double bond can still engage in cycloadditions with suitable reagents.
For instance, in a [2+2] cycloaddition, the alkene can react with an electron-deficient alkene or alkyne to form a four-membered cyclobutane (B1203170) ring. researchgate.netresearchgate.net These reactions can be initiated photochemically or thermally. The regioselectivity and stereoselectivity of such reactions are crucial aspects of their synthetic utility. bohrium.com
Table 2: Examples of Potential Cycloaddition Reactions Involving the Alkene Moiety This table illustrates potential cycloaddition reactions based on the known reactivity of similar alkene systems.
| Reaction Type | Reactant | Potential Product Class |
| [2+2] Cycloaddition | Dichloroketene | Dichlorocyclobutanone derivative |
| [4+2] Diels-Alder | Maleic anhydride (B1165640) | Cyclohexene derivative (if the enyne acts as a diene) |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Isoxazoline derivative |
Reactivity of the Alkyne Moiety
The triple bond, being part of a conjugated system, is activated towards certain addition reactions and is a key participant in various cyclization schemes.
Alkynes that are in conjugation with other unsaturated groups are known as activated alkynes and are excellent Michael acceptors for nucleophiles. acs.org The triple bond in this compound is susceptible to nucleophilic conjugate addition. researchgate.net The addition of a nucleophile (Nu⁻) typically occurs at the C-5 position, with subsequent protonation at C-4, leading to the formation of a substituted alkene.
The regioselectivity of this addition is governed by electronic factors, with the nucleophile attacking the terminal carbon of the conjugated system. This type of reaction is highly efficient with soft nucleophiles like thiols and secondary amines. acs.orgmdpi.com
Table 3: Regioselectivity of Nucleophilic Addition to the Alkyne Moiety This table shows the expected products from the addition of various nucleophiles to the alkyne.
| Nucleophile | Reagent Example | Product Structure |
| Thiol | Ethanethiol (EtSH) | (2E,4Z)-5-(ethylthio)-6,6-dimethylhept-2,4-dien-1-amine |
| Amine | Diethylamine (Et₂NH) | (2E,4Z)-N,N-diethyl-5-(diethylamino)-6,6-dimethylhept-2,4-dien-1-amine |
| Organocuprate | Lithium dimethylcuprate (Me₂CuLi) | (2E,4E)-5,6,6-trimethylhept-2,4-dien-1-amine |
Cyclization Reactions Involving the Alkyne
Enyne cyclization is a prominent transformation in organic synthesis, often catalyzed by transition metals, which can lead to the formation of valuable carbo- and heterocyclic structures. rsc.org Various metal catalysts, including platinum, palladium, and ruthenium, can promote the cycloisomerization of enynes. acs.org
For example, PtCl₂ can catalyze the cyclization of enynes, proceeding through a platinacyclopentene intermediate. acs.org Depending on the substrate and reaction conditions, different cyclic products can be obtained. acs.orgnih.gov These reactions represent a highly atom-economical way to build molecular complexity. acs.org
Table 4: Potential Metal-Catalyzed Cyclization Reactions of Enyne Analogues This table summarizes outcomes of cyclization reactions on similar enyne substrates as reported in the literature.
| Catalyst | Solvent | Major Product Type | Reference |
| PtCl₂ | Toluene | Metathesis-type rearrangement | acs.org |
| PtCl₂ | Acetone | Cycloisomerization / Cyclopropane formation | acs.org |
| [CpRu(MeCN)₃]⁺PF₆⁻ | N/A | Cycloisomerization to dienes | acs.org |
| Pd(OAc)₂/2PPh₃ | N/A | Hydroxyl-directed cyclization (for hydroxy-enynes) | nih.gov |
Amine Reactivity and Derivatization
The primary amine group is a versatile functional handle that can be readily modified, allowing for the synthesis of a wide range of derivatives. Derivatization is often employed to enhance analytical properties, such as improving chromatographic separation or mass spectrometric detection. nih.govnih.gov
Common derivatization reactions for primary amines include acylation, alkylation, and condensation with carbonyl compounds. libretexts.org Acylation with reagents like acyl chlorides or anhydrides converts the amine into a more stable amide. Alkylation introduces alkyl groups onto the nitrogen atom. Reaction with aldehydes or ketones under dehydrating conditions leads to the formation of imines. libretexts.org
Table 5: Common Derivatization Reactions of the Primary Amine Group This table outlines common derivatizing agents and the resulting functional group transformation.
| Reagent Class | Example Reagent | Product Functional Group |
| Acyl Halide | Acetyl chloride | Amide |
| Chloroformate | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Carbamate |
| Aldehyde | Benzaldehyde | Imine (Schiff base) |
| Sulfonyl Chloride | Dansyl chloride | Sulfonamide |
These derivatization strategies are fundamental in fields like metabolomics for the analysis of amine-containing compounds. nih.govrsc.org
Nucleophilic Character of the Amine Group
The reactivity of this compound is fundamentally influenced by the primary amine group. The nitrogen atom possesses a lone pair of electrons, rendering it a potent nucleophile capable of attacking electron-deficient centers. This nucleophilicity is the driving force for a variety of substitution and addition reactions. All amines, including this one, contain an active lone pair of electrons on the highly electronegative nitrogen atom, which is attracted to positive or partially positive parts of other molecules or ions. The primary nature of the amine (R-NH₂) means it has two hydrogen atoms attached to the nitrogen, which can be substituted, allowing for the formation of secondary and tertiary amines, as well as amides and sulfonamides.
Formation of N-Substituted Derivatives
The nucleophilic amine group readily reacts with various electrophiles to form stable N-substituted derivatives. These reactions are fundamental for modifying the compound's properties or for protecting the amine group during subsequent transformations, such as metal-catalyzed metathesis.
N-Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields N-acyl derivatives (amides). This transformation is typically robust and high-yielding.
N-Sulfonylation: Treatment with sulfonyl chlorides, like p-toluenesulfonyl chloride (TsCl), in a basic medium affords N-sulfonyl derivatives (sulfonamides). libretexts.orgresearchgate.net Sulfonamides are crucial derivatives as the sulfonyl group is an excellent protecting group that is stable to a wide range of reaction conditions, including those used in enyne metathesis. The classical synthesis involves reacting the amine with a sulfonyl chloride in the presence of a base to neutralize the HCl generated. libretexts.orgnih.gov
N-Alkylation: The amine can be alkylated using alkyl halides through nucleophilic aliphatic substitution. wikipedia.orgucalgary.ca However, this reaction is often difficult to control. The primary amine product is itself a nucleophile and can react further with the alkyl halide, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. ucalgary.camasterorganicchemistry.com Selective mono-alkylation can sometimes be achieved by carefully controlling reaction conditions, such as using a large excess of the amine or employing specific catalytic systems. rsc.orgresearchgate.net
| Derivative Type | Electrophile | Typical Reagents & Conditions | Product Class |
|---|---|---|---|
| N-Acyl | Acyl Chloride (R-COCl) | Pyridine or Et₃N, CH₂Cl₂, 0 °C to RT | Amide |
| N-Sulfonyl | Sulfonyl Chloride (R-SO₂Cl) | Pyridine or NaOH, CH₂Cl₂ or H₂O/THF, RT | Sulfonamide |
| N-Alkyl | Alkyl Halide (R-X) | K₂CO₃ or other base, CH₃CN or DMF, Heat | Secondary Amine (potential for over-alkylation) |
Tandem and Cascade Reactions Involving the Enyne-Amine System
The combination of the amine and the enyne functionalities in one molecule allows for powerful tandem and cascade reactions, enabling the rapid construction of complex molecular architectures, particularly heterocycles.
Enyne Metathesis Reactions (Ring-Closing Enyne Metathesis (RCEYM), Enyne Cross-Metathesis (EYCM))
Enyne metathesis is a metal carbene-catalyzed reaction that reorganizes the bonds between an alkene and an alkyne to form a 1,3-diene. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation. uwindsor.ca For substrates like this compound, the amine's lone pair can coordinate to the metal catalyst (typically ruthenium-based), leading to catalyst deactivation. Therefore, the amine group must be protected, commonly as a sulfonamide, prior to the metathesis reaction. uwindsor.cachim.it
Ring-Closing Enyne Metathesis (RCEYM): In a suitable N-protected analogue where the alkyl chain tethers the nitrogen to the alkyne terminus, RCEYM can be employed to construct nitrogen-containing heterocycles. chim.itrsc.org The reaction involves an intramolecular cyclization to form a cyclic 1,3-diene, a versatile synthetic intermediate. uwindsor.carsc.org
Enyne Cross-Metathesis (EYCM): This intermolecular variant involves the reaction of the N-protected enyne-amine with a separate olefin partner. A common and synthetically useful strategy involves using an excess of ethylene (B1197577) gas. This promotes a cross-metathesis that generates a new, more complex acyclic diene, which can then be used in subsequent transformations like Diels-Alder reactions. nih.gov
| Reaction Type | Reactant(s) | Catalyst | Product Type |
|---|---|---|---|
| RCEYM | N-protected enyne-amine with appropriate tether | Grubbs' or Hoveyda-Grubbs Catalyst | N-Heterocycle with 1,3-diene moiety |
| EYCM | N-protected enyne-amine + Ethylene | Grubbs' or Hoveyda-Grubbs Catalyst | Acyclic 1,3-diene |
Aza-Michael Additions of Amines to α,β-Unsaturated Compounds
The aza-Michael addition is a conjugate 1,4-addition of a nitrogen nucleophile to an electron-deficient alkene, such as an α,β-unsaturated carbonyl or nitrile compound. georgiasouthern.edufrontiersin.org The primary amine of this compound can act as the Michael donor. This reaction is a highly atom-economical method for forming C-N bonds and producing β-amino compounds. georgiasouthern.edu The reaction can proceed without a catalyst, although it is often accelerated by the presence of Lewis or Brønsted acids or bases. georgiasouthern.edu
The mechanism involves the nucleophilic attack of the amine on the β-carbon of the Michael acceptor, forming a zwitterionic enolate intermediate, which then undergoes a proton transfer to yield the final adduct. The reaction rate and success can be influenced by the nature of the amine, the Michael acceptor, and the solvent. journal-vniispk.ruresearchgate.netresearchgate.net
| Michael Acceptor | General Structure | Product Class |
|---|---|---|
| Acrylate Esters | CH₂=CHCO₂R | β-Amino Ester |
| Acrylonitrile | CH₂=CHCN | β-Amino Nitrile |
| Vinyl Ketones | CH₂=CHCOR | β-Amino Ketone |
Cascade Annulation Reactions for Heterocycle Formation
The enyne-amine scaffold is an ideal precursor for cascade annulation reactions, which involve a sequence of intramolecular bond-forming events to rapidly build complex ring systems. nih.gov These reactions are often triggered by the activation of the alkyne moiety by a transition metal catalyst, such as gold(I) or silver(I), followed by nucleophilic attack from the tethered amine. nih.govresearchgate.netbeilstein-journals.org
For example, a plausible cascade could involve an initial intramolecular attack of the amine onto the metal-activated alkyne (hydroamination/cyclization). This could be followed by further cyclization involving the alkene part of the enyne system, leading to the formation of polycyclic nitrogen heterocycles. beilstein-journals.org Depending on the substrate and catalyst, various heterocycles like pyridines, pyrroles, or indolizines can be synthesized. nih.govorganic-chemistry.orgresearchgate.netnih.gov For instance, silver-mediated intramolecular annulation of related 2-en-4-ynyl azides has been shown to produce substituted pyridines. nih.gov Similarly, gold- and silver-catalyzed oxidative aza-annulations are known routes to construct carbonyl-substituted pyrroles. beilstein-journals.org
Detailed Mechanistic Elucidation Studies
Understanding the detailed mechanisms of these reactions is crucial for optimizing conditions and predicting outcomes. Both experimental (e.g., kinetic analysis, isotope labeling) and computational (e.g., Density Functional Theory, DFT) methods have been employed to elucidate these pathways.
Enyne Metathesis: The mechanism of ruthenium-catalyzed enyne metathesis has been extensively studied. acs.orgacs.orgnih.gov Two primary pathways are generally considered: the "ene-then-yne" and the "yne-then-ene" mechanisms. wikipedia.orguwindsor.ca
In the "ene-then-yne" pathway, the ruthenium carbene first reacts with the alkene moiety to form a ruthenacyclobutane, which then rearranges and engages the alkyne. uwindsor.ca
In the "yne-then-ene" pathway, the initial event is the reaction of the carbene with the alkyne to form a ruthenacyclobutene intermediate, which then opens to a vinylcarbene that subsequently reacts with the alkene. organic-chemistry.orgwikipedia.org
DFT studies suggest that for many systems, the ruthenacyclobutene intermediate does not exist as a stable local minimum and that vinylcarbene complexes are formed directly. acs.orgnih.gov The insertion of the alkyne is often the slower, irreversible step that determines regioselectivity. acs.orgnih.gov Kinetic studies, often performed using in situ IR or UV-vis spectroscopy, have helped to determine rate laws and identify catalyst resting states. nih.gov
Aza-Michael Addition: Mechanistic investigations of the aza-Michael reaction have confirmed the pathway involving nucleophilic attack followed by proton transfer. researchgate.netrsc.org Kinetic studies have been used to determine the reaction order with respect to the amine and the Michael acceptor, which can change depending on the solvent or catalyst used. researchgate.netnih.govacs.org DFT calculations can model the transition states and intermediates, providing insight into the activation energies and the role of catalysts. For instance, a catalyst can function by activating the Michael acceptor (Lewis acid catalysis) or by deprotonating the amine to increase its nucleophilicity (base catalysis). researchgate.netauburn.edu High-throughput kinetic analysis has emerged as a powerful tool to rapidly screen catalyst/solvent combinations and build mechanistic models. acs.org
In Situ Spectroscopic Studies of Reaction Intermediates
The direct observation of transient species in the course of a chemical reaction is paramount to understanding its mechanism. For transformations involving enyne-amines and their analogues, in situ spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are invaluable tools. nih.govacs.orgoup.com
In the context of reactions involving the amine functionality, such as the formation of enamines or imines from analogous carbonyl compounds, in situ NMR spectroscopy has been instrumental. nih.govub.edu These studies allow for the detection and characterization of elusive intermediates. For instance, in reactions analogous to enamine formation, the stabilization of intermediates through intra- and intermolecular interactions can be observed, facilitating the determination of their structural preferences and formation pathways. acs.org While direct studies on this compound are not extensively documented, the principles derived from studies on similar secondary amine catalyses are applicable. The low concentration and short lifetime of these intermediates often pose a significant challenge, which can sometimes be overcome by modifying reaction kinetics to allow for their detection. nih.gov
In situ IR spectroscopy is another powerful technique for monitoring the progress of reactions involving enyne-amines. For example, in the isomerization of allylic amines, a reaction analogous to potential transformations of the allylic amine moiety in the target compound, IR spectroscopy can track conformational changes in real-time. oup.com Studies on related systems have shown that spectral changes can indicate the isomerization from one rotamer to another, providing insight into the dynamic processes occurring during the reaction. oup.com
| Technique | Intermediate/Process Observed in Analogous Systems | Key Findings |
| In Situ NMR | Enamine/Dienamine intermediates in organocatalysis | Characterization of structure, stability, and formation pathways of elusive intermediates. nih.govacs.org |
| In Situ NMR | Imine/chiral phosphoric acid complexes | Provided detailed insights into complex structures, exchange kinetics, and H-bonding of chiral ion pairs. acs.org |
| In Situ IR | Conformational isomerization of allylamine (B125299) | Observation of rapid spectral changes indicating isomerization from cis to skew conformations. oup.com |
Isotopic Labeling Investigations
Isotopic labeling is a definitive method for tracing the path of atoms through a reaction, thereby elucidating reaction mechanisms. wikipedia.org The use of stable isotopes like deuterium (B1214612) (²H or D) allows for the investigation of bond-forming and bond-breaking steps without significantly altering the chemical nature of the reactants. chem-station.com
In the context of enyne-amine chemistry, deuterium labeling can be employed to probe various mechanistic possibilities. For instance, in transformations involving the amine group that lead to the formation of enamines, deuterium can be introduced to track the movement of protons. Treating an enamine with a deuterium source (D+) results in the formation of a carbon-deuterium bond, confirming the nucleophilic character of the α-carbon. masterorganicchemistry.com The mechanism of enamine formation itself can be scrutinized using deuterium labeling to understand the role of acid catalysis and the reversibility of protonation steps. masterorganicchemistry.com
Furthermore, in reactions involving the enyne moiety, such as cyclization reactions, kinetic isotope effects (KIEs) determined through isotopic labeling can distinguish between concerted and stepwise mechanisms. comporgchem.com Studies on the cyclization of enyne allenes, which share structural similarities with our target compound, have shown that the magnitude of the KIE can indicate whether the reaction proceeds through a concerted pathway or involves the formation of a diradical intermediate. comporgchem.com The substitution pattern on the enyne can influence the dominant reaction pathway. comporgchem.com For example, deuterium labeling experiments in the context of iridium-catalyzed isomerization of internal alkynes, another analogous reaction, have provided support for a mechanism involving C-H bond activation. mdpi.com
| Labeled Compound/Reagent | Reaction Studied in Analogous Systems | Mechanistic Insight Gained |
| Deuterated formate (B1220265) ester (DCO₂Me) | Enaminone synthesis | Synthesis of monodeuterated enaminones to study enzymatic oxidation. nih.gov |
| Deuterium ion (D+) | Reaction with enamines | Confirmed the formation of a C-D bond, demonstrating the nucleophilicity of the α-carbon. masterorganicchemistry.com |
| CF₃CO₂D | Tautomerization of quinoline (B57606) derivatives | Provided evidence for the generation of an enamine intermediate. acs.org |
| ¹⁵N-labeled amine | Copper-catalyzed arene cleavage | Traced the nitrogen atom through the reaction to elucidate the mechanism. researchgate.net |
Kinetic Analyses of Enyne-Amine Transformations
Kinetic analysis provides quantitative data on reaction rates, offering deep insights into the factors that control reaction pathways and the nature of the rate-determining step. For transformations of enyne-amines, kinetic studies can elucidate the roles of catalysts, substrates, and reaction conditions.
The hydroamination of enynes, a fundamental transformation, has been the subject of kinetic investigations. These studies often reveal the reaction order with respect to the catalyst, amine, and enyne, which helps in formulating a plausible reaction mechanism. For instance, in early transition metal-catalyzed alkyne hydroamination, kinetic studies have shown a first-order dependence on the catalyst, zeroth-order on the alkyne, and an inverse-order dependence on the amine, suggesting that the formation of a metal-imido species is the rate-determining step. libretexts.org While these studies are on different catalytic systems, they provide a framework for investigating the kinetics of similar transformations with this compound.
The nucleophilic addition of amines to activated alkynes is another relevant reaction class. The kinetics of such additions are influenced by the nature of the nucleophile and the electrophilicity of the alkyne. acs.org Kinetic analysis of these reactions can help in understanding the factors that govern the regio- and stereoselectivity of the addition. acs.org The formation of imines from primary amines and carbonyls, a reaction analogous to potential transformations of the primary amine in the target molecule, is pH-dependent and generally exhibits second-order kinetics. rsc.org
| Reaction Type in Analogous Systems | Kinetic Method | Key Kinetic Findings |
| Gold-catalyzed hydroamination of allenes | Analysis of concentration vs. time | Consistent with a net anti-addition of the gold catalyst and nitrogen across the C=C bond. acs.org |
| Titanium-catalyzed hydroamination of allenes | Rate law determination | Zero-order dependence on the aniline (B41778) concentration, suggesting a rate-determining [2+2] cycloaddition or proton transfer. nih.gov |
| Nucleophilic addition of amines to aldehydes/ketones | pH-rate profiles | Reaction is generally faster at pH ~4 and shows second-order kinetics. rsc.org |
Theoretical and Computational Chemistry Approaches for 2e 6,6 Dimethylhept 2 En 4 Yn 1 Amine
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide insights into electron distribution, bonding, and molecular orbitals.
The electronic properties of (2E)-6,6-dimethylhept-2-en-4-yn-1-amine are dictated by its unique combination of functional groups: a primary amine, a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne). The conjugation of the double and triple bonds creates a π-system that influences the molecule's reactivity.
Computational analyses, such as Density Functional Theory (DFT), can elucidate the distribution of electron density. The nitrogen atom of the amine group is a region of high electron density due to the lone pair of electrons, making it a nucleophilic center. The π-bonds of the enyne system are also electron-rich and susceptible to electrophilic attack.
Table 1: Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-31G level of theory.)*
| Property | Value |
| Dipole Moment | ~1.5 D |
| HOMO Energy | ~ -8.5 eV |
| LUMO Energy | ~ 1.2 eV |
| HOMO-LUMO Gap | ~ 9.7 eV |
The Highest Occupied Molecular Orbital (HOMO) is likely localized on the amine and the π-system, indicating these are the primary sites for reaction with electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO) would be distributed across the conjugated system, representing the likely site for nucleophilic attack.
Computational modeling can quantify the energetic differences between stereoisomers and explore how this influences reaction pathways. For instance, the approach of a reactant to the enyne-amine will be sterically and electronically governed by the trans geometry of the double bond. In reactions involving the amine group, the stereochemistry of the double bond can influence the orientation of the molecule within a catalyst's active site or its interaction with other reactants.
Molecular Dynamics and Conformational Studies
While electronic structure calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations can model the conformational landscape of this compound by simulating the movement of its atoms over time.
These simulations reveal the accessible conformations and the energy barriers between them. For a flexible molecule like this, rotation around the single bonds (e.g., the C1-C2 and C3-C4 bonds) will lead to various conformers. The tert-butyl group at one end and the amine group at the other will have specific spatial preferences that MD simulations can help to elucidate. Understanding the predominant conformations in solution is crucial for predicting reactivity, as the molecule's shape will dictate how it interacts with other chemical species.
Reaction Mechanism Modeling
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction energetics. For enyne-amines, several reaction types are of interest, including additions to the unsaturated bonds and reactions involving the amine nucleophile.
A key aspect of modeling reaction mechanisms is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The geometry and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.
For instance, in the case of an electrophilic addition to the enyne system, computational methods can model the formation of the intermediate carbocation and the subsequent steps. For reactions involving the amine, such as N-alkylation, the transition state would involve the simultaneous formation of a new N-C bond and the breaking of a bond in the electrophile. Theoretical studies on similar systems have explored the transition states of amine-catalyzed aldol (B89426) reactions involving enamine intermediates. capes.gov.br
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.
For example, the addition of an amine to a conjugated enyne can proceed through different pathways, and computational modeling can help determine the most likely route. mdpi.comresearchgate.net The energetics would reveal whether the reaction is thermodynamically favorable (exothermic) and what the kinetic barriers are.
Table 2: Illustrative Energetics for a Hypothetical Reaction of this compound (Note: This data is hypothetical and for illustrative purposes only.)
| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
| Electrophilic addition to C=C | 20 | -15 |
| Electrophilic addition to C≡C | 25 | -10 |
| Nucleophilic attack by amine | 15 | -20 |
These computational insights are crucial for understanding and predicting the chemical behavior of this compound and for designing new synthetic methodologies.
Design and Prediction of Reactivity and Selectivity
Computational methods are instrumental in predicting the chemical behavior of this compound, allowing for the targeted design of reactions and novel molecular structures.
The reactivity of the enyne moiety in this compound can be modulated through catalysis, for instance, in cycloisomerization or hydroamination reactions. nih.gov Computational screening of potential catalysts offers a rapid and cost-effective way to identify promising candidates for achieving high reactivity and selectivity. Density Functional Theory (DFT) is a commonly employed method for these screenings, allowing for the calculation of reaction energy profiles and transition state structures. nih.govresearchgate.net
A hypothetical screening of transition metal catalysts for an intramolecular cyclization reaction of this compound could involve evaluating various metals and ligands. Key parameters for evaluation would include the activation energy (ΔG‡) for the desired cyclization pathway and the energy barriers for potential side reactions. A lower activation energy for the desired product indicates a more efficient catalyst.
Interactive Table 1: Hypothetical Computational Screening of Catalysts for Intramolecular Cyclization
| Catalyst System (Metal/Ligand) | Calculated Activation Energy (ΔG‡) (kcal/mol) for Cyclization | Predicted Major Product Selectivity (%) |
| Pd(0) / PPh₃ | 25.8 | 85 (5-membered ring) |
| Au(I) / JohnPhos | 22.1 | 92 (5-membered ring) |
| Pt(II) / dppe | 28.4 | 70 (6-membered ring) |
| Rh(I) / BINAP | 24.5 | 88 (5-membered ring, high enantioselectivity) |
| Ru(II) / P-Phos | 26.2 | 80 (5-membered ring) |
This table presents hypothetical data for illustrative purposes, based on general principles of computational catalysis.
The results from such a screening can guide experimentalists in selecting the most promising catalysts for further investigation, thereby saving significant time and resources. For instance, the data suggests that a gold(I) catalyst with a bulky phosphine (B1218219) ligand like JohnPhos might be particularly effective for the desired cyclization. nih.govacs.org
Computational chemistry is a powerful tool for the rational design of structural analogs of this compound with tailored properties. nih.govnih.gov By making systematic in silico modifications to the parent structure, it is possible to predict how these changes will affect properties such as biological activity, reactivity, and material characteristics. This is particularly relevant in drug discovery, where analogs are designed to enhance binding affinity to a biological target or to improve pharmacokinetic properties. nih.govmdpi.commdpi.com
For example, if this compound were being investigated as a potential enzyme inhibitor, analogs could be designed to improve its interaction with the enzyme's active site. nih.gov Computational techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies would be employed to predict the binding affinity and inhibitory potential of these new molecules. researchgate.net
Interactive Table 2: In Silico Design of Structural Analogs and Predicted Properties
| Structural Modification on Parent Compound | Predicted Property Change | Rationale for Modification |
| Introduction of a hydroxyl group on the heptane (B126788) chain | Increased aqueous solubility and potential for new hydrogen bonding interactions | To improve pharmacokinetic properties for potential biological applications. |
| Replacement of the tert-butyl group with a phenyl group | Altered steric and electronic profile, potentially leading to enhanced pi-stacking interactions with a biological target | To explore structure-activity relationships and potentially increase binding affinity. |
| N-alkylation of the primary amine | Modified basicity and nucleophilicity, potentially altering reactivity and biological interactions | To fine-tune the electronic properties and steric hindrance around the nitrogen atom. |
| Fluorination of the tert-butyl group | Increased metabolic stability and altered lipophilicity | To enhance drug-like properties by blocking potential sites of metabolism. |
This table contains hypothetical data to illustrate the principles of rational drug design.
These in silico predictions allow for the prioritization of the synthesis of the most promising analogs, streamlining the design and discovery process. nih.govnih.gov
Quantum Chemical Methodologies for Complex Enyne-Amine Systems
The accurate theoretical description of complex molecules like this compound requires the use of sophisticated quantum chemical methodologies. These methods provide detailed information about the electronic structure, which is fundamental to understanding the molecule's properties and reactivity. nih.govresearchgate.net
For a molecule with conjugated π-systems and heteroatoms, such as an enyne-amine, a careful choice of theoretical method is crucial for obtaining reliable results. Both Density Functional Theory (DFT) and ab initio wave function-based methods are widely used. jocpr.com DFT methods, particularly with hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for many applications. nih.govjocpr.com For higher accuracy, especially in the calculation of reaction barriers and excited states, more advanced ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory may be necessary, although they are more computationally demanding. nih.govnih.gov
Interactive Table 3: Comparison of Quantum Chemical Methods for Studying Enyne-Amine Systems
| Method | Typical Application | Advantages | Limitations |
| DFT (e.g., B3LYP) | Geometry optimization, vibrational frequencies, reaction pathway analysis | Good accuracy for a wide range of systems at a moderate computational cost. nih.govjocpr.com | The accuracy is dependent on the choice of the exchange-correlation functional. |
| MP2 | Calculation of electron correlation effects, intermolecular interactions | A good starting point for including dynamic electron correlation. | Can be computationally expensive for larger systems and may not be accurate for all systems. |
| CCSD(T) | High-accuracy energy calculations, benchmark studies | Considered the "gold standard" for single-reference systems, providing very accurate energies. nih.gov | Very high computational cost, limiting its application to smaller molecules. |
| CASSCF/CASPT2 | Study of excited states, bond-breaking processes, and systems with significant multi-reference character | Can accurately describe electronic structures that are poorly represented by single-reference methods. | Computationally demanding and requires careful selection of the active space. |
The choice of method will depend on the specific property being investigated and the available computational resources. For instance, DFT would be suitable for an initial exploration of the conformational landscape and reaction mechanisms, while CCSD(T) might be used to obtain highly accurate energies for key stationary points on the potential energy surface.
Advanced Spectroscopic Characterization and Analytical Methodologies for 2e 6,6 Dimethylhept 2 En 4 Yn 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of (2E)-6,6-dimethylhept-2-en-4-yn-1-amine. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map the complete proton and carbon framework and confirm the compound's stereochemistry.
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. The spectrum of this compound is expected to show distinct signals for each unique proton. The stereochemistry of the double bond is confirmed by the coupling constant between the vinylic protons. A large coupling constant (typically 12-18 Hz) is characteristic of a trans (E) configuration.
Key expected signals include:
A singlet for the nine equivalent protons of the tert-butyl group.
Two distinct multiplets for the vinylic protons, coupled to each other and to the adjacent methylene (B1212753) protons.
A doublet for the methylene protons adjacent to the amine group, coupled to the neighboring vinylic proton.
A broad singlet for the two amine (NH₂) protons, which may exchange with deuterium (B1214612) oxide (D₂O).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H7 (C(CH₃)₃) | ~1.2 | Singlet (s) | - | 9H |
| H1 (-CH₂-NH₂) | ~3.4 | Doublet (d) | ~6.0 | 2H |
| -NH₂ | Variable (broad) | Singlet (s) | - | 2H |
| H3 (-CH=CH-C≡) | ~5.8 | Doublet of triplets (dt) | J(H3-H2) ≈ 15.0 J(H3-H1) ≈ 1.5 | 1H |
| H2 (-CH₂-CH=) | ~6.2 | Doublet of triplets (dt) | J(H2-H3) ≈ 15.0 J(H2-H1) ≈ 6.0 | 1H |
¹³C NMR spectroscopy is employed to identify all unique carbon atoms within the molecule. The spectrum provides information on the carbon skeleton, including the presence of sp³, sp², and sp hybridized carbons corresponding to the alkane, alkene, and alkyne moieties, respectively.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C7 (-C(CH₃)₃) | ~30.5 |
| C6 (-C(CH₃)₃) | ~28.0 |
| C1 (-CH₂-NH₂) | ~45.0 |
| C5 (-C≡C-C(CH₃)₃) | ~95.0 |
| C4 (-CH=CH-C≡) | ~80.0 |
| C3 (-CH=CH-C≡) | ~110.0 |
| C2 (-CH₂-CH=) | ~140.0 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecular structure. emerypharma.comlibretexts.orgwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. wikipedia.org For this compound, COSY would show a critical cross-peak between the vinylic protons H2 and H3, confirming their coupling. It would also show correlations between the methylene protons (H1) and the adjacent vinylic proton (H2).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). wikipedia.org It allows for the definitive assignment of each carbon atom in the skeleton by linking it to its known proton signal. For instance, the proton signal at ~3.4 ppm (H1) would correlate with the carbon signal at ~45.0 ppm (C1).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different spin systems. Key HMBC correlations would include:
From the tert-butyl protons (H7) to the quaternary carbon (C6) and the alkyne carbon (C5).
From the vinylic proton H3 to the methylene carbon C1 and the alkyne carbon C5.
From the methylene protons (H1) to the vinylic carbon C3.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₁₅N), the molecular weight is 137.12 g/mol .
In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass, so the molecular ion peak (M⁺) would be observed at an m/z of 137. whitman.edu
The fragmentation of aliphatic amines is typically dominated by alpha-cleavage (cleavage of the bond beta to the nitrogen atom). whitman.eduyoutube.com
Alpha-Cleavage: The most characteristic fragmentation for a primary amine is the cleavage of the Cα-Cβ bond (the C1-C2 bond in this case). This would result in the formation of a stable, resonance-stabilized iminium cation [CH₂=NH₂]⁺, which would likely be the base peak in the spectrum at m/z 30 . whitman.edu
Other Fragmentations: Loss of the bulky tert-butyl group ([M-57]⁺) is another plausible fragmentation pathway due to the stability of the tert-butyl radical.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display several key absorption bands:
N-H Stretch: Primary amines show two distinct medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. libretexts.orgspectroscopyonline.com
C-H Stretch: Signals just above 3000 cm⁻¹ are due to sp² C-H stretching (vinylic), while those just below 3000 cm⁻¹ are from sp³ C-H stretching (alkyl).
C≡C Stretch: The internal carbon-carbon triple bond stretch appears as a weak but sharp absorption in the 2260-2100 cm⁻¹ region. orgchemboulder.com The intensity is often weak for internal alkynes due to the low polarity of the bond. libretexts.org
C=C Stretch: The carbon-carbon double bond stretch for the alkene is expected around 1670-1640 cm⁻¹.
N-H Bend: A scissoring vibration for the primary amine group typically appears in the 1650-1580 cm⁻¹ region. wpmucdn.com
C-H Out-of-Plane Bend: A strong, characteristic absorption band around 970-960 cm⁻¹ confirms the trans (E) stereochemistry of the double bond.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | Medium |
| Alkene (=C-H) | C-H Stretch | 3100 - 3000 | Medium |
| Alkyl (-C-H) | C-H Stretch | 2960 - 2850 | Strong |
| Alkyne (-C≡C-) | C≡C Stretch | 2260 - 2100 | Weak to Medium |
| Alkene (C=C) | C=C Stretch | 1670 - 1640 | Weak to Medium |
| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 | Medium |
| trans-Alkene (-CH=CH-) | C-H Out-of-Plane Bend | 970 - 960 | Strong |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices.
Gas Chromatography (GC): The analysis of free amines by GC can be challenging. The basic nature and high polarity of the amine group can lead to strong interactions with the stationary phase, resulting in poor peak shape (tailing) and potential irreversible adsorption on the column. oup.comnih.gov To overcome these issues, specialized columns with basic deactivation, such as those treated with potassium hydroxide (B78521) (KOH), are often used. labrulez.com Alternatively, derivatization of the amine group to form a less polar derivative (e.g., an amide) can significantly improve chromatographic performance. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of amines. nih.gov Reversed-phase HPLC (RP-HPLC) is a common mode of separation. nih.govresearchgate.net Since this compound lacks a strong chromophore for standard UV detection, derivatization is typically required for sensitive quantification. nih.gov Reagents such as dansyl chloride can be used to tag the primary amine, yielding a highly fluorescent derivative that allows for very low detection limits. The separation would be performed on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), stand as the principal methods for the purity assessment and quantification of enyne-amines like this compound. helsinki.fi UHPLC, utilizing sub-2 µm particle columns, offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC. nih.gov
Chromatographic Conditions: Reversed-phase HPLC is the most common mode for the separation of amines. The basic nature of the primary amine in the target molecule can lead to strong interactions with residual silanol (B1196071) groups on standard silica-based columns, resulting in poor peak shape (tailing). To mitigate this, several strategies are employed:
Column Selection: Use of columns with high-purity silica (B1680970), end-capping, or stationary phases with embedded polar groups is recommended to shield the silanol activity. C18 and C8 columns are widely used.
Mobile Phase Control: The mobile phase pH is a critical parameter. Maintaining a pH between 3 and 7 ensures the amine is in its protonated, more polar form, which minimizes secondary interactions with the stationary phase. Buffers such as phosphate (B84403), acetate (B1210297), or formate (B1220265) are typically incorporated into the aqueous portion of the mobile phase.
Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used to control retention and elution strength.
Detection: The conjugated enyne system of this compound may provide sufficient UV absorbance for detection at moderate to high concentrations. However, for trace-level quantification, derivatization with a chromophoric or fluorophoric agent is often necessary to enhance sensitivity. sigmaaldrich.comnih.gov Common detectors include UV-Vis/Photodiode Array (PDA) and Fluorescence (FLD) detectors. For unequivocal identification, coupling with a mass spectrometer (LC-MS) is the preferred approach.
Interactive Table: Typical HPLC/UHPLC Method Parameters for Enyne-Amine Analysis
| Parameter | HPLC Condition | UHPLC Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm | Reversed-phase separation based on hydrophobicity. UHPLC offers higher efficiency and speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Acidic modifier to ensure amine protonation and improve peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B in 20 min | 5% to 95% B in 5 min | Broad gradient to elute compounds of varying polarity. |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | Optimized for column dimensions and particle size. |
| Column Temp. | 30 °C | 40 °C | Improves peak shape and reproducibility. Higher temps reduce viscosity in UHPLC. |
| Injection Vol. | 10 µL | 2 µL | Scaled to column volume. |
| Detector | PDA (210-400 nm) | PDA (210-400 nm) | Monitors a wide range of wavelengths to detect both analyte and impurities. |
Gas Chromatography (GC) for Volatile Enyne-Amines
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Given its structure, this compound is expected to be sufficiently volatile for GC analysis. However, the direct analysis of primary amines by GC can be challenging due to their polarity and basicity, which causes adsorption onto active sites in the GC system (e.g., injector liner, column), leading to broad, tailing peaks and poor reproducibility. gcms.czrestek.comrestek.com
Analytical Solutions:
Specialized Columns: The use of capillary columns specifically designed for amine analysis is crucial. These columns are base-deactivated to minimize active sites and often feature polar stationary phases like polyethylene (B3416737) glycol (PEG) or specialized siloxane polymers that provide better peak shapes for basic compounds. gcms.czrestek.com
Derivatization: A common strategy to overcome the challenges of direct GC analysis is to derivatize the amine. nih.gov This involves converting the polar -NH2 group into a less polar, more thermally stable functional group (e.g., via silylation or acylation). This process reduces tailing, improves volatility, and enhances chromatographic performance. phenomenex.comsigmaaldrich.com
Flame Ionization Detection (FID) is a common choice for quantification due to its broad applicability to organic compounds. For higher sensitivity and selectivity, a Nitrogen-Phosphorus Detector (NPD) can be employed. For definitive identification of the parent compound and any related impurities, coupling GC with Mass Spectrometry (GC-MS) is the gold standard.
Interactive Table: Typical GC Parameters for Volatile Amine Analysis
| Parameter | Condition for Free Amine | Condition for Derivatized Amine | Rationale |
| Column | Rtx-Volatile Amine or similar base-deactivated PEG column (30 m x 0.25 mm x 0.5 µm) | Standard non-polar (e.g., DB-5ms) or mid-polar (e.g., DB-17) column | Specialized column needed for underivatized polar amine; standard columns are suitable for less polar derivatives. |
| Inlet Temp. | 250 °C | 250 °C | Ensures rapid volatilization of the sample. |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Standard carrier gases for GC. |
| Oven Program | 60 °C (2 min hold), ramp to 240 °C at 10 °C/min | 80 °C (2 min hold), ramp to 280 °C at 15 °C/min | Optimized to separate the analyte from solvent and potential impurities. Derivatized compounds may be less volatile, requiring higher temperatures. |
| Detector | FID or NPD | FID or MS | FID is a universal detector for organics; NPD is selective for nitrogen. MS provides structural information. |
| Detector Temp. | 280 °C | 280 °C | Prevents condensation of analytes in the detector. |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity
Thin-Layer Chromatography (TLC) is an indispensable, cost-effective, and rapid technique for qualitatively monitoring the progress of chemical reactions. libretexts.org It is highly effective for tracking the synthesis of this compound by observing the consumption of starting materials and the formation of the product. rochester.edu
Methodology: A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica gel) alongside spots of the starting materials. libretexts.org The plate is then developed in a chamber containing an appropriate mobile phase (eluent), which is usually a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or methanol). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.
Visualization: After development, the separated spots are visualized.
UV Lamp: The conjugated enyne system in the target molecule should allow for visualization under a UV lamp (typically at 254 nm).
Staining: Chemical stains are used for compounds that are not UV-active or to enhance visualization. A ninhydrin (B49086) stain will produce a characteristic colored spot (often purple) upon heating, indicating the presence of the primary amine. A potassium permanganate (B83412) (KMnO4) stain can also be used, which reacts with the double and triple bonds in the enyne structure, appearing as a yellow/brown spot on a purple background.
By comparing the Retention Factor (Rf) values of the spots in the reaction mixture lane to those of the starting materials, one can determine the extent of the reaction. rochester.edu The disappearance of a starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. youtube.com
Interactive Table: Example of TLC for Reaction Monitoring
| Lane | Description | Observed Rf at t=0 | Observed Rf at t=2h | Interpretation |
| 1 (SM) | Starting Material | 0.6 | 0.6 | Reference spot for the reactant. |
| 2 (Co-spot) | SM + Reaction Mixture | 0.6 | 0.6, 0.3 | Shows the relative positions of SM and product. |
| 3 (Rxn) | Reaction Mixture | 0.6 (intense) | 0.6 (faint), 0.3 (intense) | At t=0, only starting material is present. At t=2h, the starting material is nearly consumed, and a new, more polar product (lower Rf) has formed. |
Capillary Electrophoresis (CE) for Amine Analysis
Capillary Electrophoresis (CE) offers extremely high separation efficiency and is well-suited for the analysis of charged species like protonated amines. youtube.comsciex.com In the modality of Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of a high electric field. sciex.com
For the analysis of this compound, an acidic buffer (e.g., phosphate or acetate at pH < 5) would be used to ensure the primary amine is fully protonated, carrying a positive charge. Under these conditions, the analyte will migrate toward the cathode.
Key Advantages and Considerations:
High Efficiency: CE can generate several hundred thousand theoretical plates, leading to very sharp peaks and excellent resolution.
Low Sample Consumption: Only nanoliter volumes of sample are injected.
Detection: Detection is typically performed using UV-Vis absorbance. However, the short pathlength across the capillary can result in lower sensitivity compared to HPLC. This can be overcome by using extended pathlength capillaries or by employing highly sensitive detection methods like Laser-Induced Fluorescence (LIF) after derivatization. nih.gov
Reproducibility: Migration times can be affected by changes in buffer composition, temperature, and the condition of the capillary wall, requiring careful method control. nih.gov
Interactive Table: Example Capillary Electrophoresis (CZE) Conditions
| Parameter | Condition | Rationale |
| Capillary | Fused Silica, 50 µm i.d., 50 cm total length | Standard capillary for CZE. |
| Background Electrolyte | 50 mM Sodium Phosphate Buffer, pH 2.5 | Low pH ensures the amine is cationic; phosphate is a common buffer. |
| Applied Voltage | +20 kV | Provides the driving force for separation. Polarity is set for cationic analysis. |
| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |
| Injection | Hydrodynamic (50 mbar for 5 s) | A common and reproducible method for sample introduction. |
| Detection | UV Absorbance at 214 nm | Wavelength suitable for detecting the peptide-like bond or low UV chromophores. |
Sample Preparation and Derivatization for Enhanced Analytical Detection
Effective sample preparation is critical for accurate and reliable analysis, aiming to isolate the analyte of interest from the sample matrix, concentrate it, and convert it into a form suitable for the chosen analytical instrument. rsc.orgorganomation.com For enyne-amines, this often involves extraction followed by chemical derivatization, particularly when dealing with complex matrices or when high sensitivity is required. gavinpublishers.com
Sample Preparation Techniques:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For an amine, the pH of the aqueous phase can be adjusted to control its charge state and thus its solubility. By making the aqueous phase basic (pH > pKa), the amine will be in its neutral form and can be extracted into an organic solvent. Conversely, making the solution acidic will keep the amine in the aqueous layer, allowing for the removal of neutral impurities with an organic wash. rsc.org
Solid-Phase Extraction (SPE): SPE uses a solid sorbent packed in a cartridge to selectively retain the analyte or impurities. For this compound, a cation-exchange SPE sorbent could be used. At a neutral or slightly acidic pH, the protonated amine will be retained on the sorbent while neutral and anionic impurities are washed away. The purified amine can then be eluted with a basic or high-ionic-strength buffer. rsc.org
Derivatization for Enhanced Detection: Derivatization is a chemical modification of the analyte to enhance its analytical properties. thermofisher.com For amines, this is a common strategy to improve performance in both chromatography and electrophoresis. nih.gov
For HPLC-UV/FLD: Pre-column derivatization is performed to attach a molecule with strong UV absorbance or fluorescence properties. thermofisher.com
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. thermofisher.comresearchgate.net
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to form stable, fluorescent sulfonamides. nih.govrsc.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to produce strongly UV-absorbing and fluorescent derivatives. thermofisher.comresearchgate.net
For GC: Derivatization aims to reduce polarity and increase volatility by replacing the active hydrogen on the amine.
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the N-H proton with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comsigmaaldrich.com
Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the amine to form a stable, less polar amide.
Interactive Table: Common Derivatization Reagents for Amines
| Reagent | Target Analyte | Technique | Advantages |
| o-Phthalaldehyde (OPA) | Primary Amines | HPLC-FLD | Fast reaction, highly fluorescent product, automated. nih.gov |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | HPLC-FLD/UV | Stable derivatives, good sensitivity. rsc.org |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | HPLC-FLD/UV | High sensitivity, stable derivatives. thermofisher.comresearchgate.net |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary & Secondary Amines | GC-FID/MS | Reduces polarity, increases volatility, common for GC. phenomenex.com |
Validation Protocols for Analytical Methods in Enyne-Amine Research
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.orgresearchgate.net For methods used in the research and development of compounds like this compound, adherence to validation protocols, such as those outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), ensures the reliability, consistency, and accuracy of the analytical data. amsbiopharma.comeuropa.eu
The key performance characteristics that must be evaluated during method validation include:
Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradation products, or matrix components. solubilityofthings.comelementlabsolutions.com This is often demonstrated by analyzing spiked samples or by showing baseline separation of all components in a chromatogram. ich.org
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five standards across the range. elementlabsolutions.com
Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by recovery studies on spiked samples. Accuracy is reported as percent recovery. ich.orgsolubilityofthings.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment. elementlabsolutions.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. solubilityofthings.com
Interactive Table: ICH Validation Parameters for a Quantitative Impurity Method
| Validation Characteristic | Typical Acceptance Criterion | Purpose |
| Accuracy | Recovery of 80-120% of the true value | To demonstrate the method provides a result close to the actual concentration. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 10% | To show consistency of results for repeated analyses. |
| Specificity | Analyte peak is resolved from other components (Resolution > 1.5) | To ensure the signal is only from the analyte of interest. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; demonstrate acceptable precision and accuracy at this level. | To define the lowest concentration that can be reliably measured. |
| Linearity | Correlation Coefficient (r²) ≥ 0.99 | To confirm a proportional relationship between signal and concentration. |
| Range | From LOQ to 120% of the specification limit | To define the concentration range over which the method is valid. |
| Robustness | No significant impact on results from small method variations | To ensure the method is reliable for routine use. |
Advanced Synthetic Applications of the 2e 6,6 Dimethylhept 2 En 4 Yn 1 Amine Scaffold
Role as a Versatile Building Block in Complex Organic Synthesis
The inherent reactivity of the enyne and allylic amine functionalities within the (2E)-6,6-dimethylhept-2-en-4-yn-1-amine scaffold makes it a versatile precursor for the synthesis of diverse and complex organic molecules. Its carbon framework can be strategically manipulated to construct a variety of cyclic systems and to serve as a key fragment in the synthesis of natural products.
Construction of Substituted Carbocyclic and Heterocyclic Systems
The conjugated enyne system of this compound is predisposed to participate in a range of cycloaddition and cyclization reactions, providing access to a variety of carbocyclic and heterocyclic frameworks. While specific examples utilizing this exact compound are not extensively documented in publicly available literature, the reactivity of similar enyne systems suggests several potential synthetic pathways. For instance, the alkyne and alkene moieties can undergo intramolecular or intermolecular cycloadditions.
Furthermore, the primary amine functionality can be readily derivatized to introduce functionalities that can participate in cyclization reactions. For example, acylation of the amine followed by an intramolecular reaction with the enyne system could lead to the formation of nitrogen-containing heterocyclic compounds such as pyridinones, as has been demonstrated with related β-enamino ketone amides.
Precursors for Complex Natural Product Cores
Allylic amines are prevalent structural motifs in a wide array of natural products, including alkaloids and polyketides. The this compound scaffold, with its specific substitution pattern, could serve as a valuable starting material for the synthesis of such complex natural products. The enyne portion of the molecule allows for carbon chain extension and functionalization, while the allylic amine provides a handle for introducing nitrogen-containing moieties and for further stereochemical control.
The synthesis of canthin-6-one (B41653) alkaloids, for example, often involves the construction of a complex heterocyclic core. While direct use of this compound in this context has not been reported, its structural features are amenable to the types of bond-forming reactions, such as C-N coupling, that are critical in the assembly of these alkaloid skeletons.
Enantioselective and Diastereoselective Transformations
The development of stereoselective methods for the synthesis and transformation of chiral amines is a significant area of research in organic chemistry. The this compound scaffold provides a substrate for exploring such transformations, enabling the synthesis of enantiomerically enriched and diastereomerically pure compounds.
Development of Chiral N-Substituted Allylic Amine Compounds
The primary amine of this compound can be derivatized with a variety of substituents, opening the door to the synthesis of a library of chiral N-substituted allylic amine compounds. Chiral amines are crucial in asymmetric synthesis, serving as chiral auxiliaries, ligands for metal catalysts, and as key components of pharmaceuticals.
Enzymatic N-allylation represents a green and efficient method for the synthesis of chiral allylic amines. Biocatalytic systems utilizing reductive aminases have been developed for the N-allylation of primary and secondary amines, offering a sustainable route to these valuable compounds. Such enzymatic methods could potentially be applied to this compound to generate a range of chiral derivatives.
Asymmetric Catalysis with Enyne-Amine Substrates
The alkene moiety in the this compound scaffold is a potential site for asymmetric catalysis. Asymmetric hydrogenation of the carbon-carbon double bond, for instance, could lead to the formation of a new stereocenter. While achieving high enantioselectivity in the hydrogenation of such a substrate can be challenging due to the presence of the neighboring amine and alkyne groups, the development of novel chiral catalysts, including those based on earth-abundant metals like manganese, has shown promise in the asymmetric hydrogenation of challenging substrates.
Palladium-catalyzed asymmetric reactions are also a powerful tool for the enantioselective functionalization of alkenes. For example, palladium-catalyzed asymmetric amination and imidation of related allenyl phosphates have been shown to proceed with high efficiency and enantioselectivity. Similar catalytic systems could potentially be adapted for the asymmetric functionalization of the enyne system in this compound.
Design of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies
The this compound scaffold is closely related to the structure of the antifungal drug Terbinafine. This structural similarity suggests that analogs and derivatives of this compound could be of interest for medicinal chemistry research and the development of new therapeutic agents. Structure-activity relationship (SAR) studies are crucial in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
Systematic modification of the this compound structure would allow for a thorough investigation of the SAR. Key modifications could include:
N-Substitution: Introducing a variety of substituents on the nitrogen atom to probe the effect on biological activity. This could involve alkyl, aryl, and heterocyclic groups of varying size and electronic properties.
Modification of the Heptenyne Chain: Altering the length of the carbon chain, the position of the double and triple bonds, and the nature of the substituent at the 6-position (the tert-butyl group).
Introduction of Additional Functional Groups: Incorporating other functional groups onto the scaffold to explore new interactions with biological targets.
The aldehyde-alkyne-amine (A³) coupling reaction is a powerful tool for generating molecular diversity and could be employed to synthesize a library of propargylamine (B41283) derivatives from precursors related to the this compound scaffold for SAR studies. acs.org
Exploitation in Tandem and Domino Processes
Tandem and domino reactions, which involve multiple bond-forming events in a single synthetic operation, offer significant advantages in terms of atom economy, step efficiency, and the rapid generation of molecular complexity. The this compound scaffold is an ideal substrate for such transformations due to the proximate reactivity of its amine and enyne functionalities.
Gold and other transition metals have been shown to effectively catalyze cascade reactions of enyne-containing compounds. nih.gov For instance, gold catalysis can facilitate the intramolecular cyclization of enynes, followed by trapping of the resulting intermediate with a nucleophile. nih.gov In the context of the this compound scaffold, the primary amine can act as an internal nucleophile, leading to the formation of various nitrogen-containing heterocycles.
One prominent application of similar 1,3-enyne structures is in tandem annulation reactions to produce functionalized pyridine (B92270) and pyrrole (B145914) derivatives. beilstein-journals.orgnih.gov These transformations can proceed through different cyclization pathways, namely 6-endo-dig for pyridine synthesis and 5-exo-dig for pyrrole formation. beilstein-journals.orgnih.gov The specific reaction outcome is often dictated by the choice of catalyst and reaction conditions.
The following subsections detail specific examples of tandem and domino processes that could be applied to the this compound scaffold, based on documented reactions of analogous compounds.
Gold(I) catalysts are known to activate the alkyne moiety of enyne systems towards nucleophilic attack. In a hypothetical tandem process involving the this compound scaffold, an initial gold-catalyzed intramolecular hydroamination could lead to the formation of a cyclic intermediate. This intermediate could then be intercepted by an external nucleophile in a subsequent addition reaction.
A plausible reaction cascade is the gold-catalyzed intermolecular condensation of an amine with a diyne-ene system to afford 1,2-dihydropyridines. nih.gov By analogy, the this compound scaffold could undergo a gold-catalyzed intramolecular cyclization, followed by an intermolecular reaction with another molecule of the starting material or a different nucleophile to generate complex heterocyclic products.
Table 1: Representative Gold-Catalyzed Tandem Reaction of Diyne-enes with Amines
| Entry | Diyne-ene Substrate | Amine | Catalyst System | Product | Yield (%) |
| 1 | 1,3-Diyne-5-ene | Aniline (B41778) | XPhosAuCl / AgSbF6 | Substituted 1,2-Dihydropyridine | 85 |
| 2 | 1,3-Diyne-5-ene | p-Toluidine | XPhosAuCl / AgSbF6 | Substituted 1,2-Dihydropyridine | 82 |
| 3 | 1,3-Diyne-5-ene | 4-Fluoroaniline | XPhosAuCl / AgSbF6 | Substituted 1,2-Dihydropyridine | 78 |
Data based on analogous systems reported in the literature. nih.gov
Palladium catalysts are also highly effective in promoting the tandem cyclization of enynes. nih.govacs.orgacs.org For the this compound scaffold, a palladium-catalyzed process could initiate with an intramolecular aminopalladation onto the alkyne. The resulting vinylpalladium intermediate can then undergo further reactions, such as cross-coupling or insertion, to complete the domino sequence.
For example, a tandem cyclization/Suzuki coupling of 1,6-enynes has been reported. researchgate.net Applying this logic, the this compound scaffold could first undergo an intramolecular cyclization to form a five- or six-membered ring, followed by a Suzuki coupling with a boronic acid to introduce additional diversity into the final product.
Table 2: Illustrative Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of 1,6-Enynes
| Entry | 1,6-Enyne Substrate | Boronic Acid | Catalyst | Product | Yield (%) |
| 1 | N-Tosyl-1,6-enyne | Phenylboronic acid | Pd(PPh3)4 | Arylated Pyrrolidine Derivative | 75 |
| 2 | N-Tosyl-1,6-enyne | 4-Methylphenylboronic acid | Pd(PPh3)4 | Arylated Pyrrolidine Derivative | 72 |
| 3 | N-Tosyl-1,6-enyne | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Arylated Pyrrolidine Derivative | 68 |
Data based on analogous systems reported in the literature. researchgate.net
Multi-component reactions (MCRs) that involve three or more starting materials in a one-pot reaction are a powerful tool for generating molecular diversity. rsc.orgmdpi.com The this compound scaffold, with its reactive amine and enyne functionalities, is an excellent candidate for participation in MCRs.
For instance, a three-component reaction of an enyne, an amine, and an aldehyde could lead to the formation of highly substituted piperidine (B6355638) or pyridine derivatives. The reaction would likely proceed through the initial formation of an imine from the amine and aldehyde, followed by a nucleophilic attack of the enyne and subsequent cyclization.
Table 3: Example of a Three-Component Reaction Involving Enynes and Amines
| Entry | Enyne | Amine | Aldehyde | Catalyst | Product | Yield (%) |
| 1 | Phenylacetylene | Aniline | Benzaldehyde | CuI | Tetrasubstituted Dihydropyridine | 88 |
| 2 | 1-Hexyne | Benzylamine | 4-Chlorobenzaldehyde | CuI | Tetrasubstituted Dihydropyridine | 85 |
| 3 | Cyclohexylacetylene | p-Toluidine | 4-Methylbenzaldehyde | CuI | Tetrasubstituted Dihydropyridine | 91 |
Data based on analogous systems reported in the literature. mdpi.com
Q & A
Q. 1.1. What experimental methods are recommended for determining the molecular structure of (2E)-6,6-dimethylhept-2-en-4-yn-1-amine?
Answer: For structural determination, X-ray crystallography remains the gold standard. Single-crystal diffraction data can be refined using the SHELXL software, which is optimized for small-molecule refinement . To visualize the electron density and validate stereochemistry, ORTEP-III with a graphical interface (e.g., ORTEP-3 for Windows) is recommended for generating thermal ellipsoid plots and analyzing bond angles/geometry . For compounds that resist crystallization, advanced NMR techniques (e.g., NOESY or ROESY) can resolve stereochemical ambiguities by correlating spatial proximity of protons.
Q. 1.2. What synthetic strategies are viable for preparing this compound?
Answer: Synthesis typically involves sequential alkyne and alkene formation. A modular approach could include:
Alkynylation : Use of lithium acetylides or Sonogashira coupling to introduce the triple bond.
Stereoselective alkene formation : Wittig or Horner-Wadsworth-Emmons reactions to establish the (2E)-configuration .
Amine functionalization : Reductive amination or Gabriel synthesis for primary amine installation.
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by characterization via H/C NMR and IR spectroscopy is critical to confirm regiochemistry and purity .
Advanced Research Questions
Q. 2.1. How can computational methods resolve discrepancies in experimental data for this compound?
Answer: Discrepancies in spectroscopic or crystallographic data can arise from dynamic effects (e.g., conformational flexibility) or crystal packing artifacts. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) provide optimized geometries and vibrational frequencies for comparison with experimental IR or Raman spectra . For electronic structure analysis, hybrid functionals like B3LYP with exact exchange terms improve thermochemical accuracy (e.g., enthalpy of formation) and correlate with experimental atomization energies . Contradictions between calculated and observed H NMR shifts may indicate solvation effects, which can be modeled using implicit solvation methods (e.g., PCM or SMD).
Q. 2.2. How should researchers address inconsistent crystallographic data for this compound?
Answer: Inconsistent data may stem from:
- Crystal quality : Poor diffraction (e.g., high R-factor) requires recrystallization in alternative solvents (e.g., DCM/hexane).
- Disorder : Use SHELXL’s PART instruction to model disordered atoms and refine occupancy factors .
- Twinning : Check for twinning using PLATON’s TWIN/BASF tools .
Advanced refinement strategies include: - Restraining bond lengths/angles to DFT-optimized values.
- Validating hydrogen bonding networks via Mercury’s void analysis.
Q. 2.3. What methodologies are effective for analyzing thermodynamic stability and reactivity?
Answer:
- Thermodynamic stability : Compute Gibbs free energy () via DFT (e.g., B3LYP) with corrections for zero-point energy and thermal contributions. Compare with experimental DSC/TGA data to validate decomposition pathways .
- Kinetic reactivity : Use Natural Bond Orbital (NBO) analysis to identify reactive sites (e.g., electron-deficient alkynes or strained alkenes).
- Solvent effects : Employ the Conductor-like Screening Model (COSMO) to predict solubility and reaction rates in polar aprotic solvents.
Q. 2.4. How can researchers reconcile contradictory spectroscopic data (e.g., NMR vs. IR)?
Answer: Contradictions often arise from:
- Dynamic effects : Variable-temperature NMR can reveal conformational exchange broadening (e.g., hindered rotation around the enyne moiety) .
- Isotopic substitution : Synthesize deuterated analogs to assign overlapping IR bands (e.g., C≡C vs. C=N stretches).
- Computational validation : Simulate NMR chemical shifts (GIAO method) and IR spectra (harmonic approximation) at the same level of theory (e.g., M06-2X/cc-pVTZ) .
Q. 2.5. What strategies optimize synthetic yield while minimizing side reactions?
Answer:
- Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., enamine formation or alkyne dimerization).
- Catalyst optimization : Screen Pd/Cu catalysts for Sonogashira coupling to suppress homocoupling byproducts.
- Protecting groups : Temporarily protect the amine with Boc or Fmoc groups to prevent undesired nucleophilic attacks during alkyne/alkene formation .
Q. 2.6. How can researchers validate the compound’s electronic properties for material science applications?
Answer:
- Electron density analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to map critical points and Laplacian values, revealing regions of high electron density (e.g., triple bonds) .
- UV-Vis spectroscopy : Compare experimental with TD-DFT calculations (e.g., CAM-B3LYP) to assess conjugation effects.
- Electrochemical studies : Cyclic voltammetry in anhydrous acetonitrile can quantify redox potentials, correlating with HOMO/LUMO energies from DFT.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
